![molecular formula C14H12N6O3 B2785196 4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide CAS No. 1327502-65-7](/img/structure/B2785196.png)
4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OTAVA-BB 1208835 and is synthesized using a specific method.
Aplicaciones Científicas De Investigación
Cancer Research
Scientific Field
Oncology and Medicinal Chemistry
Application Summary
This compound has been explored as a potential inhibitor of c-Met kinase, which is implicated in various forms of cancer. The inhibition of c-Met kinase is a promising strategy for the treatment of cancers that exhibit aberrant c-Met activity.
Methods of Application
Researchers designed derivatives of the compound and evaluated their inhibitory activity against c-Met kinase. The compounds were also tested against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) to determine their efficacy.
Results
One derivative, referred to as compound 22i, showed excellent anti-tumor activity with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM against A549, MCF-7, and HeLa cell lines, respectively. It also demonstrated superior c-Met kinase inhibition with an IC50 of 48 nM .
Energetic Materials
Scientific Field
Materials Science and Engineering
Application Summary
Derivatives of the triazolopyrimidine compound have been synthesized for use as energetic materials. These materials are designed to release energy rapidly and are used in applications such as explosives, propellants, and pyrotechnics.
Methods of Application
The synthesis involved using monosubstituted tetrazine or tetrazine-based fused rings as starting materials. The sensitivity and detonation performance of the materials were assessed.
Results
One compound exhibited excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m/s and P = 37.8 GPa), comparable to the secondary-explosive benchmark, CL-20 .
LSD1 Inhibition
Scientific Field
Biochemistry and Pharmacology
Application Summary
The triazolopyrimidine scaffold has been utilized to design new inhibitors for LSD1, a lysine-specific demethylase involved in the regulation of gene expression.
Methods of Application
Docking studies were conducted to understand the interaction between the compound and the active site of LSD1. The focus was on the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332.
Results
The studies indicated that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold could serve as a template for designing new LSD1 inhibitors, with improved activity observed in the 2-thiopyridine series .
Antiviral and Antimicrobial Agents
Scientific Field
Pharmacology and Microbiology
Application Summary
The compound’s derivatives have been investigated for their potential as antiviral and antimicrobial agents. The presence of the triazole moiety, similar to drugs like voriconazole and posaconazole, is significant in combating infections.
Methods of Application
Synthesis of novel derivatives was carried out, followed by screening for antiviral activity using plaque-reduction assays and antimicrobial activity using agar diffusion methods against various pathogenic organisms.
Results
Some derivatives displayed promising antiviral activity, with one particular compound showing cytotoxicity at a concentration of 160 μg/ml and notable antiviral activity . Additionally, certain compounds demonstrated antibacterial and/or antifungal activities .
Energetic Materials for Explosives
Scientific Field
Materials Science and Explosive Engineering
Application Summary
Derivatives of the compound have been synthesized for potential use in energetic materials, which are crucial for explosives, propellants, and pyrotechnics.
Methods of Application
The synthesis involved using tetrazine-based fused rings. The compounds’ sensitivity to external stimuli and detonation performance were rigorously tested.
Results
One derivative exhibited excellent insensitivity (IS = 43 J and FS > 360 N) and impressive detonation performance (Dv = 9408 m/s and P = 37.8 GPa), suggesting its suitability as a secondary explosive . Another compound showed potential as a heat-resistant explosive due to its remarkable density and thermal stability .
LSD1 Inhibition for Gene Regulation
Scientific Field
Biochemistry and Genetic Research
Application Summary
The compound’s framework has been utilized to design inhibitors for LSD1, an enzyme that demethylates lysine residues on histones, affecting gene expression.
Methods of Application
Computational docking studies were conducted to assess the interaction between the compound and LSD1. The focus was on the hydrogen bond interaction between the nitrogen atom in the triazole ring and the enzyme.
Results
The studies suggested that the triazolopyrimidine scaffold could be a template for designing new LSD1 inhibitors, with the 2-thiopyridine series showing improved activity .
c-Met Kinase Inhibition for Cancer Therapy
Application Summary
This compound is a potential inhibitor of c-Met kinase, which plays a crucial role in the development and progression of certain cancers. It has been studied for its efficacy in inhibiting this kinase to provide therapeutic benefits in cancer treatment.
Methods of Application
Derivatives of the compound were synthesized and tested for their inhibitory activity against c-Met kinase. The most promising derivative, 22i, underwent further evaluation in dose-dependent experiments, AO fluorescence staining, cell cycle assay, and Annexin V-FITC/PI staining.
Results
The derivative 22i exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. It also showed superior c-Met kinase inhibition with an IC50 of 48 nM .
Energetic Materials for Defense and Aerospace
Scientific Field
Materials Science and Defense Engineering
Application Summary
The compound’s derivatives have been synthesized for use as energetic materials, which are critical components in defense and aerospace applications, such as explosives and propellants.
Methods of Application
The synthesis process involved using monosubstituted tetrazine or tetrazine-based fused rings. The compounds were then tested for their sensitivity to external stimuli and detonation performance.
Results
One compound, referred to as 5, showed excellent insensitivity (IS = 43 J and FS > 360 N) and very good calculated detonation performance (Dv = 9408 m/s and P = 37.8 GPa), making it comparable to the secondary-explosive benchmark, CL-20 .
Potential Biological Activity of Phosphonate Derivatives
Application Summary
The compound’s phosphonate derivatives have been explored for their potential biological activity due to the presence of the fused triazole pharmacophore fragment and a phosphoryl group.
Methods of Application
The synthesis of these derivatives was carried out, aiming to investigate their biological activity profile, which could include antiviral, antimicrobial, or anticancer properties.
Results
The obtained compounds are considered promising substances with potential biological activity, although specific data on their efficacy and potency are not provided in the available literature .
Propiedades
IUPAC Name |
4-[[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3/c15-12(22)9-2-4-10(5-3-9)17-11(21)8-20-14(23)19-7-1-6-16-13(19)18-20/h1-7H,8H2,(H2,15,22)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOQVYUIQXMNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

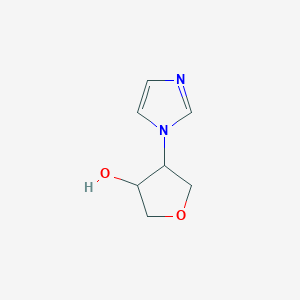
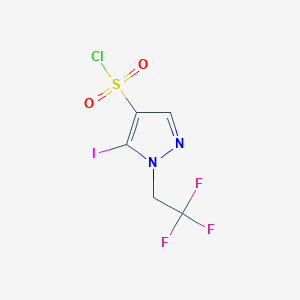
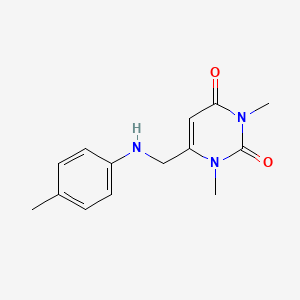
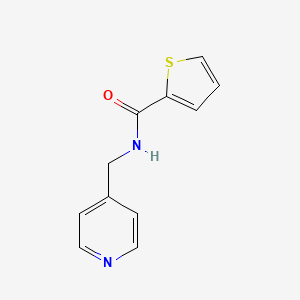
![9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2785122.png)
![6-(4-Chlorophenyl)-2-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2785123.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide](/img/structure/B2785125.png)
![3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785126.png)
![2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785128.png)
![2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2785134.png)
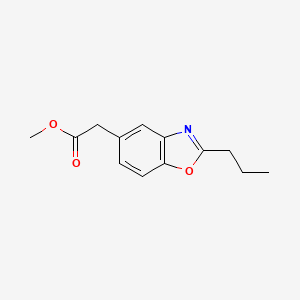
![4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2785136.png)